![molecular formula C22H25N7O2 B610040 (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide CAS No. 952021-60-2](/img/structure/B610040.png)
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
Descripción general
Descripción
The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a structurally complex molecule featuring a tricyclic core fused with heterocyclic rings, a cyclohexyl-substituted amino group, and a 1-methylpyrazole moiety.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: PF-00477736 se sintetiza mediante un proceso de varios pasos que involucra la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética generalmente involucra la preparación de un derivado de pirazol, seguido de su acoplamiento con un intermedio de diazepinoindol. El producto final se obtiene mediante purificación y cristalización .
Métodos de producción industrial: La producción industrial de PF-00477736 implica la escalabilidad del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la reproducibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: PF-00477736 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en el compuesto.
Sustitución: PF-00477736 puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Aplicaciones Científicas De Investigación
Cancer Therapy
PF-00477736 has been extensively studied for its potential use in cancer therapy due to its mechanism of inhibiting Chk1. This inhibition can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Research indicates that compounds like PF-00477736 can enhance the efficacy of existing treatments by disrupting the cancer cell's ability to repair DNA damage, leading to increased apoptosis in tumor cells .
Anti-Tumor Activity
The compound has shown promising results in preclinical studies regarding its anti-tumor activity. For instance, studies have reported that derivatives of pyrazole structures exhibit significant anti-tumor effects with IC50 values reaching nanomolar levels . The structural modifications present in PF-00477736 may contribute to its enhanced biological activity compared to other compounds.
Study on Sensitization of Tumor Cells
A study published in Cancer Research demonstrated that PF-00477736 significantly increased the sensitivity of various cancer cell lines to DNA-damaging agents such as gemcitabine and cisplatin. The results indicated a marked decrease in cell viability when these agents were used in conjunction with PF-00477736 compared to their use alone .
In Vivo Efficacy
In vivo studies using mouse models have shown that administration of PF-00477736 prior to chemotherapy led to a reduction in tumor size and improved overall survival rates compared to control groups receiving chemotherapy alone. This suggests that the compound not only enhances the effectiveness of existing cancer treatments but may also have potential as a standalone therapeutic agent .
Future Research Directions
Further research is warranted to explore:
- Combination Therapies : Investigating PF-00477736 in combination with various chemotherapeutic agents across different cancer types.
- Mechanistic Studies : Understanding the detailed molecular pathways affected by Chk1 inhibition.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Mecanismo De Acción
PF-00477736 ejerce sus efectos al inhibir la cinasa de control 1 (Chk1), una enzima clave involucrada en la vía de respuesta al daño del ADN. Al inhibir Chk1, PF-00477736 anula el arresto del ciclo celular inducido por el daño al ADN, permitiendo que las células procedan a través del ciclo celular y sufran apoptosis. Este mecanismo mejora la citotoxicidad de los agentes quimioterapéuticos que dañan el ADN, lo que lo convierte en un compuesto valioso para la terapia del cáncer .
Compuestos similares:
AZD7762: Otro inhibidor de Chk1 con propiedades similares pero diferente selectividad y potencia.
Rabusertib (LY2603618): Un inhibidor de Chk1 con una estructura química y un mecanismo de acción diferentes.
MK-8776 (SCH 900776): Un inhibidor de Chk1 con perfiles farmacocinéticos y farmacodinámicos distintos.
Singularidad: PF-00477736 es único debido a su alta selectividad para la cinasa de control 1 sobre la cinasa de control 2 y otras quinasas. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial terapéutico. Además, PF-00477736 ha mostrado resultados prometedores en estudios preclínicos, particularmente en combinación con otros agentes quimioterapéuticos .
Comparación Con Compuestos Similares
Structural Analogues from Pharmacopeial Forum (2017)
The compounds listed in (m, n, o) share a backbone of acetamide derivatives with phenoxy and tetrahydro-pyrimidinyl substituents. While distinct from the target compound, their stereochemical complexity and functional groups offer insights:
Key Findings :
- The target compound’s 1-methylpyrazole group may enhance kinase selectivity compared to the 2,6-dimethylphenoxy groups in compounds m/n/o, which are typical in protease inhibitors .
- The tricyclic core likely improves membrane permeability versus the linear hexan chain in m/n/o, but may reduce solubility .
- Stereochemical differences (e.g., (2R) vs. (2S)) could drastically alter binding kinetics, as seen in protease inhibitors where stereochemistry governs substrate affinity .
Comparison with Catechins ()
For example:
- EGCG’s gallate group enhances antioxidant capacity, whereas the target compound’s cyclohexyl group may optimize hydrophobic interactions in binding pockets .
- Both classes rely on rigid core structures (flavanol vs. tricyclic) for stability, but catechins lack nitrogen-rich heterocycles critical for enzyme inhibition .
Actividad Biológica
The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of the compound has been explored using various methods to optimize yield and purity. The compound was synthesized through a multi-step process involving cyclization and functionalization reactions. Key steps included the use of specific solvents and reagents to enhance the reaction efficiency and product yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung) | 0.20 |
MCF-7 (breast) | 1.25 |
HeLa (cervical) | 1.03 |
The compound's mechanism involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
The compound acts primarily through:
- Inhibition of Protein Kinases : It selectively inhibits PI3Kα and mTOR pathways, which are crucial for cell growth and survival.
- Induction of Apoptosis : The compound has been observed to upregulate pro-apoptotic factors like BAX while downregulating anti-apoptotic proteins such as Bcl-2 in treated cells .
Case Studies
In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to penetrate tissues effectively and exert its effects at low doses .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Cyclohexyl Group : Enhances lipophilicity, aiding in cellular uptake.
- Triazine Core : Contributes to the binding affinity towards target proteins involved in cancer progression.
A series of analogs were synthesized to evaluate their potency relative to the parent compound, revealing that modifications in the side chains could significantly alter biological activity.
Propiedades
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
Record name | PF 00477736 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-477736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-477736 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-477736 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.